Antitumor agent-74

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

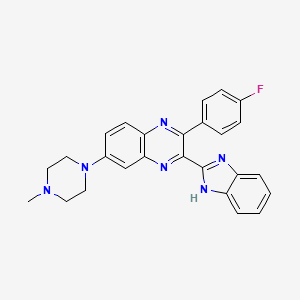

Molecular Formula |

C26H23FN6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline |

InChI |

InChI=1S/C26H23FN6/c1-32-12-14-33(15-13-32)19-10-11-22-23(16-19)29-25(24(28-22)17-6-8-18(27)9-7-17)26-30-20-4-2-3-5-21(20)31-26/h2-11,16H,12-15H2,1H3,(H,30,31) |

InChI Key |

CHWUWQJIDCJQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=NC5=CC=CC=C5N4)C6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antitumor Agent-74: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Antitumor agent-74, a promising quinoxaline derivative with potent anticancer activity. This document details the core methodologies for its preparation and elucidates its mechanism of action, offering a valuable resource for researchers in oncology and medicinal chemistry.

Core Synthesis

This compound, chemically identified as a 2-(benzimidazol-2-yl)-3-arylquinoxaline derivative, is synthesized as a mixture of regioisomers with Antitumor agent-75. The synthesis is based on the research by Vakhid A. Mamedov and colleagues and involves a key condensation reaction.[1][2][3][4]

Synthetic Scheme

The synthesis of the regioisomeric mixture of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines (referred to as mriBIQ 13da/14da, containing this compound) is achieved through the reaction of (4-fluorophenyl)glyoxal with a substituted diamine. The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of mriBIQ 13da/14da

This protocol is adapted from the work of Mamedov et al.[1][2][3][4]

Materials:

-

(4-fluorophenyl)glyoxal

-

4-(4-methylpiperazin-1-yl)benzene-1,2-diamine

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of (4-fluorophenyl)glyoxal and 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, a mixture of regioisomers, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical Characterization

The structural confirmation and purity of this compound and its regioisomeric mixture are established using a combination of spectroscopic and analytical techniques.[1][2][3][4]

| Technique | Instrumentation | Observed Characteristics |

| ¹H NMR Spectroscopy | Bruker Avance (e.g., 400 MHz) | Signals corresponding to the aromatic protons of the quinoxaline, benzimidazole, and fluorophenyl rings, as well as protons of the methylpiperazine moiety. |

| ¹³C NMR Spectroscopy | Bruker Avance (e.g., 101 MHz) | Resonances for all carbon atoms, including the characteristic signals of the heterocyclic rings and the substituted phenyl group. |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecular ion, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | FT-IR Spectrometer | Characteristic absorption bands for N-H, C=N, and C-F bonds present in the molecule. |

| X-ray Crystallography | Single-crystal X-ray diffractometer | Provides the definitive three-dimensional structure of the individual isomers. |

Biological Activity and Mechanism of Action

The antitumor properties of the regioisomeric mixture mriBIQ 13da/14da, which includes this compound, have been evaluated in various cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[1][2]

Cytotoxicity Data

The cytotoxic effects of this compound and its mixture with Antitumor agent-75 have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound/Mixture | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Wi-38 (Normal Lung Fibroblast) |

| This compound (13da) | ~58.7 µM | ~67.3 µM | ~75.6 µM | > 90 µM |

| mriBIQ 13da/14da | ~2.8 µM | ~15.2 µM | ~34.0 µM | ~33.6 µM |

Data are indicative and compiled from published studies.[1]

Signaling Pathway and Cellular Effects

mriBIQ 13da/14da exerts its antitumor effect by targeting key cellular processes, leading to cell death. The proposed signaling pathway is depicted below.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: Biological Assays

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound (or mriBIQ 13da/14da)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Wash adherent cells with PBS, detach with Trypsin-EDTA, and combine with the supernatant.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Assessment of Mitochondrial Apoptosis

This protocol describes the evaluation of mitochondrial membrane potential, a key indicator of apoptosis, using a fluorescent dye like JC-1 or TMRE.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound (or mriBIQ 13da/14da)

-

Cell culture medium

-

JC-1 or TMRE staining solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Staining: After the treatment period, incubate the cells with the JC-1 or TMRE staining solution according to the manufacturer's instructions.

-

Analysis:

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. A shift in fluorescence from red (JC-1 aggregates in healthy mitochondria) to green (JC-1 monomers in apoptotic cells) or a decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

-

Fluorescence Microscopy: Visualize the stained cells under a fluorescence microscope to observe changes in mitochondrial fluorescence.

-

Logical Workflow for Drug Development

The development of this compound as a clinical candidate follows a structured progression from initial discovery to preclinical evaluation.

Caption: Logical workflow for preclinical drug development.

This technical guide provides a foundational understanding of this compound, from its chemical synthesis to its biological effects. The detailed protocols and compiled data serve as a valuable starting point for further research and development of this promising class of anticancer compounds.

References

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022) | Vakhid A. Mamedov | 8 Citations [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Mechanisms of Antitumor Agent-74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Antitumor agent-74, a promising quinoxaline derivative, in cancer cells. Primarily investigated as a mixture of regioisomers, 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline (compound 13da or this compound) and its 7-substituted counterpart (compound 14da or Antitumor agent-75), collectively termed mriBIQ 13da/14da, this agent exhibits potent and selective cytotoxicity against various cancer cell lines. The core mechanisms elucidated involve the induction of S-phase cell cycle arrest, inhibition of DNA synthesis, and the activation of the intrinsic mitochondrial apoptotic pathway. This guide consolidates the available quantitative data, details the experimental protocols for assessing its activity, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, particularly in the mriBIQ 13da/14da isomeric mixture, exerts its anticancer effects through a multi-pronged attack on critical cellular processes. The primary mechanism revolves around halting the proliferation of cancer cells and subsequently inducing programmed cell death. The key events are:

-

S-Phase Cell Cycle Arrest: The agent effectively stops cancer cells in the S-phase of the cell cycle, the phase dedicated to DNA replication. This prevents the cells from dividing and proliferating.

-

Inhibition of DNA Synthesis: Directly linked to the S-phase arrest, the agent interferes with the process of DNA replication, leading to genomic instability within the cancer cells.

-

Induction of Mitochondrial Apoptosis: The agent triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This process is characterized by a cascade of intracellular events culminating in cell death.

These mechanisms are underpinned by the agent's ability to induce oxidative stress through the generation of Reactive Oxygen Species (ROS).

Quantitative Data Summary

The cytotoxic and cell cycle-modulating effects of this compound and its isomeric mixture have been quantified across several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity (IC50) Data

| Compound/Mixture | Cancer Cell Line | IC50 (μM) | Notes |

| This compound (13da) | Various | 56.7 - 86.3 | Lower cytotoxicity when used alone.[1][2] |

| mriBIQ 13da/14da | A549 (Human Lung Adenocarcinoma) | 2.8 | Highly selective cytotoxic effect.[1] |

| mriBIQ 13da/14da | Various | 2.8 - 34.0 | Potent activity against a range of cancer cell lines.[1][2] |

Table 2: Effect on Cell Cycle Distribution in A549 Cells

| Treatment Concentration (μM) of mriBIQ 13da/14da | Percentage of Cells in S-Phase (%) |

| 1.0 | 49.0 |

| 2.5 | 66.3 |

| 5.0 | 68.0 |

Key Signaling Pathways

The cytotoxic activity of this compound is orchestrated through a defined signaling cascade. The agent's induction of intracellular ROS appears to be a central event that initiates the downstream pathways leading to cell cycle arrest and apoptosis.

ROS-Induced Mitochondrial Apoptosis

The generation of ROS disrupts mitochondrial homeostasis, leading to a decrease in the mitochondrial membrane potential (ΔΨm). This depolarization is a critical step in the intrinsic apoptotic pathway, culminating in the release of pro-apoptotic factors and the activation of caspases. The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, have been identified as key mediators in this process.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the agent that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Treat the cells with serially diluted concentrations of this compound (or mriBIQ 13da/14da) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of mriBIQ 13da/14da (e.g., 1, 2.5, 5 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Analysis of Apoptosis by Annexin V-FITC/PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Treat cells as described in the cell cycle analysis protocol.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is a hallmark of mitochondrial apoptosis. This can be measured using fluorescent dyes like JC-10.

-

Cell Seeding and Treatment: Treat cells with the agent as previously described.

-

Staining: Remove the culture medium and incubate the cells with a JC-10 dye solution in a culture medium for 30 minutes at 37°C.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS).

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-10 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, the dye remains in its monomeric form and emits green fluorescence.

-

Data Analysis: Quantify the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of ΔΨm.

Detection of Intracellular Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Treat cells with the agent as previously described.

-

Loading with DCFH-DA: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells. An increase in fluorescence indicates an increase in ROS production.

Conclusion

This compound, particularly as the isomeric mixture mriBIQ 13da/14da, demonstrates significant potential as an anticancer therapeutic. Its mechanism of action is centered on the induction of S-phase cell cycle arrest and mitochondrial apoptosis, which are likely triggered by an increase in intracellular ROS. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets and further exploring its efficacy and safety in preclinical in vivo models.

References

The Ascendance of Quinoxalines: A Technical Guide to Their Discovery and Development as Antitumor Agents

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and development of quinoxaline derivatives as potent antitumor agents, offering a comprehensive resource for professionals in the field of cancer research and drug development. This document details the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for the evaluation of these promising compounds.

Introduction: The Quinoxaline Scaffold in Oncology

Quinoxaline derivatives have garnered significant attention in oncology due to their ability to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][2][3] Their versatile chemical nature allows for structural modifications that can be tailored to inhibit specific enzymes and signaling pathways implicated in tumorigenesis. This has led to the development of a diverse library of quinoxaline-based compounds with potent anticancer activities against a wide range of human cancer cell lines.[4][5][6]

Mechanisms of Antitumor Activity

The antitumor effects of quinoxaline derivatives are multifaceted, stemming from their ability to modulate various cellular processes. Key mechanisms of action include:

-

Protein Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are pivotal regulators of cell signaling pathways that are often dysregulated in cancer.[4] Quinoxaline derivatives have been shown to be competitive inhibitors of the ATP-binding site of several kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Epidermal Growth Factor Receptor (EGFR/HER-2)

-

Src family kinases

-

c-Met

-

Janus Kinase (JAK)

-

FMS-like tyrosine kinase 3 (FLT-3)

-

Cyclin-Dependent Kinases (CDKs)[4]

-

-

Induction of Apoptosis: Many quinoxaline derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[4] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cellular dismantling.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key antitumor strategy of quinoxaline compounds. They can induce cell cycle arrest at different phases, such as G2/M, preventing cancer cells from dividing and proliferating.[4]

-

Microtubule Interference: Some quinoxaline derivatives have been reported to interfere with microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.[4]

-

Topoisomerase Inhibition: Certain quinoxaline derivatives, such as CQS, act as topoisomerase IIβ inhibitors, preventing DNA replication and leading to cell death in tumor cells.[7]

Below is a diagram illustrating the major signaling pathways targeted by quinoxaline derivatives.

Figure 1: Major Signaling Pathways Targeted by Quinoxaline Derivatives.

Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline core generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This versatile reaction allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, enabling the generation of diverse chemical libraries for biological screening.

A common synthetic route to key quinoxaline intermediates is outlined below.

Figure 2: General Synthetic Workflow for Quinoxaline Derivatives.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency and selectivity of quinoxaline derivatives. Key findings from various studies include:

-

Substituents on the Quinoxaline Ring:

-

Side Chains and Functional Groups:

-

The introduction of amide, sulphonamide, and urea moieties has been shown to be beneficial for anticancer activity.[4]

-

The nature of the linker between the quinoxaline core and other aromatic rings can significantly influence potency. For instance, a benzyl linker has been found to be more effective than a sulfonyl linker in certain series.[3]

-

The presence of a triazole ring fused to the quinoxaline system has also been associated with potent anticancer effects.[3]

-

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of quinoxaline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following tables summarize the IC50 values for selected quinoxaline derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| VIIIc | HCT116 (Colon) | 0.36 | [8] |

| 6k | HCT-116 (Colon) | 9.46 ± 0.7 | [1] |

| 6k | MCF-7 (Breast) | 6.93 ± 0.4 | [1] |

| 6k | HeLa (Cervical) | 12.17 ± 0.9 | [1] |

| 6k | PC-3 (Prostate) | Not specified | [1] |

| 12 | HCT116 (Colon) | 4.4 | [3] |

| 12 | MCF-7 (Breast) | 4.4 | [3] |

| 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [3] |

| 17 | A549 (Lung) | 46.6 ± 7.41 | [3] |

| 17 | HCT-116 (Colon) | 48 ± 8.79 | [3] |

| 3 | Ty-82 (Leukemia) | 2.5 | [3] |

| 3 | THP-1 (Leukemia) | 1.6 | [3] |

Table 2: VEGFR-2 Inhibition by Selected Quinoxaline Derivatives

| Compound | IC50 (nM) | Reference |

| 23j | 3.7 | [9] |

| Sorafenib (control) | 3.12 | [9] |

| 23a | 5.8 - 11.8 | [9] |

| 23d | 5.8 - 11.8 | [9] |

| 23h | 5.8 - 11.8 | [9] |

| 23i | 5.8 - 11.8 | [9] |

| 23l | 5.8 - 11.8 | [9] |

| 23m | 5.8 - 11.8 | [9] |

| 23n | 5.8 - 11.8 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives as antitumor agents.

Synthesis of Quinoxaline-2,3(1H,4H)-dione

This procedure describes a common method for the synthesis of the quinoxaline-2,3(1H,4H)-dione intermediate.

-

Reaction Setup: In a round-bottomed flask, dissolve o-phenylenediamine and oxalic acid dihydrate in a 4 N aqueous solution of hydrochloric acid.[6]

-

Reflux: Heat the mixture to reflux for approximately 15 minutes.[6]

-

Cooling and Precipitation: Cool the reaction mixture until a precipitate forms.[6]

-

Filtration and Washing: Filter the precipitate under vacuum and wash it with cold water.[6]

-

Drying: Dry the product under vacuum to obtain quinoxaline-2,3(1H,4H)-dione.[6]

Synthesis of 2,3-Dichloroquinoxaline

This protocol outlines the chlorination of quinoxaline-2,3(1H,4H)-dione to yield the versatile 2,3-dichloroquinoxaline intermediate.

-

Reactant Mixture: In a round-bottom flask equipped with a condenser, add quinoxaline-2,3(1H,4H)-dione and phosphorus oxychloride (POCl3).[8]

-

Reflux: Heat the mixture at 100°C for 3 hours.[8]

-

Work-up: After completion of the reaction (monitored by TLC), distill the excess POCl3 under vacuum. Quench the reaction mixture with ice-cold water.[8]

-

Isolation: Filter the resulting precipitate to obtain 2,3-dichloroquinoxaline.[8]

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12]

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. nanocellect.com [nanocellect.com]

- 8. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Antitumor Agent-74: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available preclinical data on Antitumor agent-74, a novel quinoxaline derivative with demonstrated antitumor properties. This document synthesizes the existing in vitro data, details the probable experimental methodologies, and outlines the agent's mechanism of action. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Executive Summary

This compound, also identified as compound 13da, is a quinoxaline derivative that has been investigated for its potential as a cancer therapeutic.[1] It is often studied as a regioisomeric mixture with Antitumor agent-75 (compound 14da), collectively referred to as mriBIQ 13da/14da. Preclinical investigations have focused on its in vitro efficacy, demonstrating that the mixture exhibits more potent cytotoxic effects against cancer cell lines than this compound alone. The primary mechanism of action for the mriBIQ 13da/14da mixture involves the induction of S-phase cell cycle arrest, inhibition of DNA synthesis, and the activation of mitochondrial apoptosis.[1][2] To date, no in vivo, pharmacokinetic, or formal toxicology studies on this compound have been identified in the public domain.

In Vitro Cytotoxicity

The cytotoxic potential of this compound and its regioisomeric mixture has been evaluated against a panel of human cancer cell lines and one normal cell line. The mixture, mriBIQ 13da/14da, consistently demonstrates greater potency.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound and mriBIQ 13da/14da [1]

| Compound/Mixture | Cell Line | Cancer Type | IC₅₀ (µM) |

| This compound | A549 | Lung Adenocarcinoma | 58.7 |

| This compound | MCF-7 | Breast Adenocarcinoma | 67.3 |

| This compound | HeLa | Cervical Adenocarcinoma | 75.6 |

| This compound | HepG2 | Hepatocellular Carcinoma | 86.3 |

| This compound | PC-3 | Prostate Adenocarcinoma | 65.6 |

| This compound | HCT-116 | Colorectal Carcinoma | 63.2 |

| This compound | RD | Rhabdomyosarcoma | 68.7 |

| This compound | Vero | Normal Kidney Epithelial | 56.7 |

| mriBIQ 13da/14da | A549 | Lung Adenocarcinoma | 2.8 |

| mriBIQ 13da/14da | MCF-7 | Breast Adenocarcinoma | 10.5 |

| mriBIQ 13da/14da | HeLa | Cervical Adenocarcinoma | 14.8 |

| mriBIQ 13da/14da | HepG2 | Hepatocellular Carcinoma | 21.3 |

| mriBIQ 13da/14da | PC-3 | Prostate Adenocarcinoma | 12.7 |

| mriBIQ 13da/14da | HCT-116 | Colorectal Carcinoma | 8.9 |

| mriBIQ 13da/14da | RD | Rhabdomyosarcoma | 34.0 |

| mriBIQ 13da/14da | Wi-38 | Normal Lung Fibroblast | 33.6 |

Of note, the mriBIQ 13da/14da mixture demonstrated a selectivity index of 12 for the A549 lung cancer cell line over the normal Wi-38 lung fibroblast cell line.

Mechanism of Action

The antitumor activity of the mriBIQ 13da/14da mixture is attributed to its effects on cell cycle progression and the induction of apoptosis.

Cell Cycle Arrest

Flow cytometry analysis of A549 cells treated with mriBIQ 13da/14da revealed a significant, dose-dependent increase in the proportion of cells in the S-phase of the cell cycle, indicating an inhibition of DNA synthesis.

Table 2: Effect of mriBIQ 13da/14da on Cell Cycle Distribution in A549 Cells [1]

| Treatment Concentration (µM) | Percentage of Cells in S-Phase |

| 1.0 | 49.0% |

| 2.5 | 66.3% |

| 5.0 | 68.0% |

Induction of Mitochondrial Apoptosis

The mriBIQ 13da/14da mixture has been shown to induce mitochondrial apoptosis.[1][2] This pathway is initiated by intracellular stress signals and converges on the mitochondria, leading to the release of pro-apoptotic factors and subsequent activation of caspases.

Experimental Protocols

The following are detailed experimental protocols derived from the available literature for the key assays performed on this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (A549, MCF-7, HeLa, HepG2, PC-3, HCT-116, RD) and normal cell lines (Vero, Wi-38) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound and mriBIQ 13da/14da are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration in all wells is kept below 0.5%. Cells are treated with the compounds for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: A549 cells are seeded in 6-well plates and treated with mriBIQ 13da/14da at concentrations of 1, 2.5, and 5 µM for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Hemolysis Assay

A hemolysis assay was reportedly conducted and indicated that the compounds do not cause hemolysis.[3]

Experimental and Logical Workflows

The preclinical evaluation of this compound followed a logical progression from initial cytotoxicity screening to a more detailed investigation of its mechanism of action in a selected sensitive cell line.

Conclusion and Future Directions

The preclinical data available for this compound and its more potent regioisomeric mixture, mriBIQ 13da/14da, demonstrate promising in vitro antitumor activity. The mechanism, involving S-phase cell cycle arrest and mitochondrial apoptosis, provides a solid rationale for its cytotoxic effects. However, the current body of evidence is limited to in vitro studies. To further assess the therapeutic potential of this compound, future research should focus on:

-

In Vivo Efficacy: Studies in xenograft or patient-derived xenograft (PDX) models are necessary to determine if the in vitro potency translates to in vivo tumor growth inhibition.

-

Pharmacokinetics: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of mriBIQ 13da/14da is crucial for establishing a potential dosing regimen.

-

Toxicology: In vivo toxicology studies are required to identify any potential adverse effects and to determine a therapeutic window.

-

Target Identification: Further molecular studies to elucidate the specific protein target(s) of mriBIQ 13da/14da would facilitate a more complete understanding of its mechanism of action and could aid in the identification of biomarkers for patient selection.

References

Technical Guide: Mechanisms of S-Phase Cell Cycle Arrest by Antitumor Agents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the molecular mechanisms underpinning S-phase cell cycle arrest induced by various antitumor agents. It details the key signaling pathways, offers comprehensive experimental protocols for analysis, and presents quantitative data on the effects of representative S-phase-targeting compounds.

Introduction to S-Phase Cell Cycle Arrest in Cancer Therapy

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The S phase, or synthesis phase, is the period during which DNA replication occurs. Checkpoints within the cell cycle are critical for maintaining genomic integrity, and the intra-S phase checkpoint is a crucial surveillance mechanism that responds to DNA damage or replication stress by halting the cell cycle. This pause allows for DNA repair before replication continues, thereby preventing the propagation of mutations.

Many antitumor agents exploit this dependency on active DNA replication in rapidly proliferating cancer cells. By inducing DNA damage or inhibiting essential replication machinery, these agents trigger the intra-S phase checkpoint, leading to cell cycle arrest and, ultimately, apoptosis or senescence. Understanding the molecular basis of this S-phase arrest is paramount for the development of novel cancer therapeutics and for optimizing existing treatment regimens.

Key Signaling Pathways in S-Phase Arrest

The primary pathway governing the intra-S phase checkpoint is the ATR-Chk1 signaling cascade. This pathway is activated in response to single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks caused by DNA lesions or nucleotide depletion.

Core Signaling Cascade:

-

Damage Recognition: Replication stress leads to the stalling of the replication fork, exposing stretches of ssDNA. These ssDNA regions are rapidly coated by Replication Protein A (RPA).

-

ATR Activation: The ATRIP protein binds to the RPA-coated ssDNA, which in turn recruits and activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase.

-

Chk1 Phosphorylation: Activated ATR phosphorylates and activates the downstream checkpoint kinase 1 (Chk1) on serine residues 317 and 345.[1]

-

Effector Activation and Cell Cycle Arrest: Activated Chk1 phosphorylates a range of downstream targets to halt cell cycle progression. Key substrates include:

-

Cdc25A Phosphatase: Chk1-mediated phosphorylation of Cdc25A targets it for ubiquitination and proteasomal degradation. Cdc25A is required to activate Cyclin E-CDK2 and Cyclin A-CDK2 complexes, which are essential for the initiation and progression of DNA replication.[1] Its degradation prevents the firing of late replication origins.

-

Replication Fork Stabilization: The ATR-Chk1 pathway also plays a direct role at the stalled replication fork, preventing its collapse and promoting repair.[1]

-

The p53 tumor suppressor protein can also contribute to S-phase regulation, primarily through its downstream target p21, a cyclin-dependent kinase inhibitor.

Below is a diagram illustrating the core ATR-Chk1 signaling pathway leading to S-phase arrest.

Quantitative Data on S-Phase Arresting Agents

The efficacy of an antitumor agent in inducing S-phase arrest can be quantified by measuring the distribution of cells across the different phases of the cell cycle. Below are tables summarizing the effects of well-characterized S-phase arresting agents on various cancer cell lines.

Table 1: Effect of Hydroxyurea on Cell Cycle Distribution in Breast Cancer Cell Lines

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | Control | 75 | 9 | 16 |

| 2 mM Hydroxyurea (12h) | 58 | 28 | 14 | |

| MDA-MB-453 | Control | 70 | 15 | 15 |

| 2 mM Hydroxyurea (0h post-treatment) | 82 | 10 | 8 | |

| 2 mM Hydroxyurea (3h post-treatment) | - | >50 | - | |

| Data adapted from studies on breast cancer cell line synchronization.[2][3] |

Table 2: Effect of Methotrexate on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Daoy (Medulloblastoma) | Control | ~60 | ~25 | ~15 |

| 0.1-40 µM MTX (3 days) | Decreased | Increased | - | |

| Saos-2 (Osteosarcoma) | Control | ~55 | ~30 | ~15 |

| 0.1-40 µM MTX (6 days) | Decreased | Increased | - | |

| MCF-7/S (Breast Cancer) | Control | 63.37 | 24.85 | 11.78 |

| MCF-7/MTX (Resistant) | Control | 65.69 | 15.07 | 19.23 |

| Data compiled from studies on medulloblastoma, osteosarcoma, and breast cancer cells.[4][5] |

Table 3: Effect of Aphidicolin on Cell Cycle Distribution in P4 Cells

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control | ~65 | ~20 | ~15 |

| 250 nM Aphidicolin | - | 33 | - |

| 1 µM Aphidicolin | 26 | 44 | - |

| Data from a study on HIV susceptibility in relation to the cell cycle.[6] |

Table 4: Effect of Doxorubicin on Cell Cycle Distribution in HK-2 Cells

| Treatment Duration (1 µM Doxorubicin) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 h (Control) | 65.2 | 18.5 | 16.3 |

| 24 h | 38.1 | 35.6 | 26.3 |

| 48 h | 25.4 | 45.1 | 29.5 |

| 72 h | 18.7 | 50.2 | 31.1 |

| Data from a study on doxorubicin-induced DNA damage.[7] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol provides a method for analyzing DNA content to determine cell cycle distribution.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density and treat with the antitumor agent for the specified time.

-

Harvest cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in the residual PBS.

-

While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at 4°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

-

Gate out doublets and aggregates using a plot of pulse width versus pulse area.

-

Collect data for at least 10,000 single-cell events.

-

Use cell cycle analysis software to deconvolve the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

The following diagram outlines the workflow for cell cycle analysis.

Western Blotting for Key S-Phase Regulatory Proteins

This protocol details the detection of proteins such as Cyclin A, CDK2, and phosphorylated Chk1 (p-Chk1).

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin A, anti-CDK2, anti-p-Chk1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat and harvest cells as described previously.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence Staining for DNA Damage (γH2AX Foci)

This protocol is for the detection of DNA double-strand breaks, a common trigger for S-phase arrest.

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-phospho-Histone H2A.X Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.

-

Treat with the antitumor agent as required.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Staining:

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Conclusion

The induction of S-phase cell cycle arrest is a key mechanism of action for a diverse range of antitumor agents. A thorough understanding of the underlying signaling pathways, particularly the ATR-Chk1 cascade, is crucial for the rational design and application of these therapies. The experimental protocols detailed in this guide provide robust methods for characterizing the effects of novel or existing compounds on S-phase progression and DNA damage response. The quantitative data presented for exemplar agents serve as a benchmark for evaluating the potency and mechanism of new chemical entities in preclinical drug development. By integrating these molecular insights and experimental approaches, researchers can better predict therapeutic efficacy and develop more effective strategies for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Effect of Cell Cycle Arrest on the Activity of Nucleoside Analogues against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Apoptotic Cascade of Antitumor Agent-74: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the apoptotic induction pathway mediated by Antitumor agent-74, a novel quinoxaline derivative with promising anticancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and molecular therapeutics.

Core Mechanism of Action

This compound, identified as compound 13da in its parent study, is a quinoxaline derivative that, in conjunction with its regioisomer Antitumor agent-75 (compound 14da), forms the potent mixture mriBIQ 13da/14da.[1] This mixture has been demonstrated to exert its cytotoxic effects primarily through the induction of mitochondrial apoptosis, accompanied by cell cycle arrest at the S phase and the inhibition of DNA synthesis.[1] The pro-apoptotic activity of this agent is central to its therapeutic potential.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The primary mechanism of cell death induced by this compound is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane's permeability. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. While the specific Bcl-2 family members modulated by this compound have not been fully elucidated in the available literature, the induction of mitochondrial apoptosis strongly suggests an upregulation of pro-apoptotic members or downregulation of anti-apoptotic members.

The commitment step in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Figure 1. Proposed mitochondrial apoptosis induction pathway of this compound.

Quantitative Data Summary

The cytotoxic activity of this compound and its mixture with Antitumor agent-75 (mriBIQ 13da/14da) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound/Mixture | Cell Line | Cancer Type | IC50 (µM) |

| This compound | M-HeLa | Cervical Carcinoma | 58.7 |

| This compound | MCF-7 | Breast Adenocarcinoma | 67.3 |

| This compound | HuTu-80 | Duodenal Adenocarcinoma | 75.6 |

| This compound | PANC-1 | Pancreatic Cancer | 86.3 |

| This compound | PC3 | Prostate Adenocarcinoma | 65.6 |

| This compound | T98G | Glioblastoma | 63.2 |

| This compound | A549 | Lung Adenocarcinoma | 68.7 |

| This compound | Wi-38 | Normal Lung Fibroblasts | 56.7 |

| mriBIQ 13da/14da | M-HeLa | Cervical Carcinoma | 2.8 |

| mriBIQ 13da/14da | MCF-7 | Breast Adenocarcinoma | 3.4 |

| mriBIQ 13da/14da | HuTu-80 | Duodenal Adenocarcinoma | 4.0 |

| mriBIQ 13da/14da | PANC-1 | Pancreatic Cancer | 34.0 |

| mriBIQ 13da/14da | PC3 | Prostate Adenocarcinoma | 3.1 |

| mriBIQ 13da/14da | T98G | Glioblastoma | 3.0 |

| mriBIQ 13da/14da | A549 | Lung Adenocarcinoma | 2.9 |

| mriBIQ 13da/14da | Wi-38 | Normal Lung Fibroblasts | 34.8 |

Data sourced from MedChemExpress product information, citing Vakhid AM, et al. 2022.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on various cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the mriBIQ 13da/14da mixture) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.

Figure 2. Experimental workflow for the MTT cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is employed to quantify the induction of apoptosis.

-

Cell Treatment: Treat A549 cells with the mriBIQ 13da/14da mixture at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Cell Cycle Analysis

This protocol is used to determine the effect of the antitumor agent on cell cycle progression.

-

Cell Treatment: Treat A549 cells with varying concentrations of the mriBIQ 13da/14da mixture (e.g., 1, 2.5, and 5 µM) for a specified time.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the stained cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. The accumulation of cells in the S phase indicates cell cycle arrest at this stage.[1]

Conclusion

This compound, particularly in combination with its regioisomer, demonstrates significant potential as an anticancer therapeutic. Its mechanism of action, centered on the induction of mitochondrial apoptosis and cell cycle arrest, provides a solid foundation for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive overview for researchers aiming to build upon these findings and further explore the therapeutic utility of this promising compound.

References

In Vitro Efficacy of Antitumor Agent-74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Antitumor agent-74, a quinoxaline derivative with demonstrated antitumor properties. The document details the cytotoxic effects of this agent on various cancer cell lines, outlines the experimental protocols for key assays, and illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams.

Data Presentation: Cytotoxicity Profile

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below. Data is presented for this compound alone (also referred to as compound 13da) and in a mixture with its regioisomer, Antitumor agent-75 (mriBIQ 13da/14da).

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 58.7 |

| HeLa | Cervical Cancer | 67.3 |

| HCT116 | Colon Cancer | 75.6 |

| MCF-7 | Breast Cancer | 86.3 |

| HepG2 | Liver Cancer | 65.6 |

| PC-3 | Prostate Cancer | 63.2 |

| U-87 MG | Glioblastoma | 68.7 |

| K562 | Chronic Myelogenous Leukemia | 56.7 |

Table 2: IC50 Values of mriBIQ 13da/14da (Mixture of this compound and -75)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 2.8 |

| HeLa | Cervical Cancer | 5.1 |

| HCT116 | Colon Cancer | 8.3 |

| MCF-7 | Breast Cancer | 12.5 |

| HepG2 | Liver Cancer | 6.4 |

| PC-3 | Prostate Cancer | 4.7 |

| U-87 MG | Glioblastoma | 9.1 |

| K562 | Chronic Myelogenous Leukemia | 3.2 |

| Wi38 | Normal Lung Fibroblast | 34.0 |

Note: The mixture mriBIQ 13da/14da demonstrates significantly lower IC50 values, indicating greater potency compared to this compound alone.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a blank control (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to investigate the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Interpretation: The data is presented as a histogram of cell count versus fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the experimental processes and the molecular mechanism of action of this compound, the following diagrams have been generated using Graphviz.

Antitumor agent-74 chemical structure and properties

For Research, Scientific, and Drug Development Professionals

Abstract

Antitumor agent-74, also identified as compound 13da in the primary literature, is a novel synthetic quinoxaline derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activity. The document details the experimental protocols for its evaluation and elucidates its mechanism of action, which involves cell cycle arrest at the S phase, inhibition of DNA synthesis, and induction of mitochondrial apoptosis. All quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of new oncology therapeutics.

Chemical Structure and Properties

This compound is a 2-(benzimidazol-2-yl)quinoxaline derivative. It is synthesized as part of a regioisomeric mixture with Antitumor agent-75 (compound 14da). The mixture of these regioisomers is denoted as mriBIQ 13da/14da.

Chemical Name: 2-(1H-benzimidazol-2-yl)-6-(4-(4-fluorobenzyl)piperazin-1-yl)-3-(p-tolyl)quinoxaline (Proposed name based on related structures, exact name for 13da isomer requires direct confirmation from source).

Molecular Formula: C₂₆H₂₃FN₆[1]

Visualization of the Chemical Structure of the Regioisomeric Mixture:

Caption: Chemical structures of the regioisomers this compound (13da) and Antitumor agent-75 (14da).

Physicochemical Properties

A comprehensive table of the physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Weight | 438.50 g/mol | [1] |

| Molecular Formula | C₂₆H₂₃FN₆ | [1] |

| Appearance | Yellow solid | |

| Melting Point | 248–250 °C | |

| Solubility | Soluble in DMSO, poorly soluble in ethanol |

Synthesis

The synthesis of the regioisomeric mixture mriBIQ 13da/14da, which includes this compound, is achieved through the Mamedov rearrangement. This reaction involves the interaction of 3-aroyl-3,4-dihydroquinoxalin-2(1H)-ones with 4-substituted benzene-1,2-diamines.

Experimental Protocol for Synthesis

A detailed step-by-step protocol for the synthesis of the mriBIQ 13da/14da mixture is as follows:

-

Preparation of the 4-substituted benzene-1,2-diamine: Synthesize the necessary benzene-1,2-diamine precursor with the desired piperazine moiety at the 4-position.

-

Mamedov Rearrangement:

-

A mixture of the appropriate 3-aroyl-3,4-dihydroquinoxalin-2(1H)-one (1 mmol) and the 4-substituted benzene-1,2-diamine (1.1 mmol) is refluxed in glacial acetic acid (5 mL) for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

-

Purification:

-

The resulting precipitate is filtered, washed with ethanol, and dried.

-

Further purification is carried out by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform and methanol).

-

The final product is a mixture of the 6- and 7-substituted regioisomers (13da and 14da).

-

Caption: Workflow for the synthesis of the mriBIQ 13da/14da mixture.

Biological Activity and Mechanism of Action

The regioisomeric mixture mriBIQ 13da/14da, containing this compound, exhibits potent cytotoxic activity against a range of human cancer cell lines, with notable selectivity for lung adenocarcinoma cells (A549) over normal human fetal lung fibroblasts (WI-38).

Cytotoxicity Data

The half-maximal inhibitory concentrations (IC₅₀) of the mriBIQ 13da/14da mixture against various cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (WI-38/A549) |

| A549 | Lung Adenocarcinoma | 2.8 | 12 |

| MCF-7 | Breast Adenocarcinoma | 5.6 | - |

| HeLa | Cervical Adenocarcinoma | 8.2 | - |

| HCT116 | Colorectal Carcinoma | 4.5 | - |

| PC-3 | Prostate Adenocarcinoma | 6.1 | - |

| M-Hela | Cervical Carcinoma | 7.9 | - |

| Vero | Normal Kidney (Monkey) | 34.0 | - |

| WI-38 | Normal Lung Fibroblast (Human) | 33.6 | - |

Note: The individual IC₅₀ value for this compound (13da) alone is reported to be in the range of 56.7-86.3 μM, indicating that the mixture with its regioisomer is significantly more potent.[1][2]

Mechanism of Action

The antitumor activity of mriBIQ 13da/14da is attributed to its ability to induce cell cycle arrest, inhibit DNA synthesis, and trigger mitochondrial-mediated apoptosis.

References

Antitumor agent-74 target identification and validation

An in-depth analysis of "Antitumor agent-74" reveals that this designation can refer to several distinct investigational compounds. To provide a precise and useful technical guide, it is crucial to differentiate between these agents. The most prominent and clinically advanced compound identified is LNCB74 , an antibody-drug conjugate targeting B7-H4. Another distinct molecule is This compound (compound 13da) , a quinoxaline derivative. This guide will focus on LNCB74 due to the availability of more extensive data regarding its target and clinical development.

LNCB74: A B7-H4-Targeted Antibody-Drug Conjugate

LNCB74 is an antibody-drug conjugate (ADC) in development for the treatment of advanced solid tumors.[1][2] ADCs are a class of targeted cancer therapies that link a monoclonal antibody to a potent cytotoxic payload, designed to deliver the chemotherapy agent directly to cancer cells.

Target: B7-H4 (V-set domain containing T-cell activation inhibitor 1)

B7-H4 is a protein that is highly expressed on a variety of solid tumors, including breast, ovarian, and endometrial cancers.[2][3] In contrast, its expression in normal, healthy tissues is limited. This expression profile makes B7-H4 an attractive target for an ADC, as it allows for the specific targeting of cancer cells while minimizing damage to healthy cells, potentially leading to a wider therapeutic window.[2] B7-H4 is also thought to play a role in immune evasion, helping tumors to hide from the immune system.[2][3]

Validation of B7-H4 as a Target for LNCB74:

The suitability of B7-H4 as a target for LNCB74 was validated through several key preclinical findings:

-

High Expression in Tumors: Studies confirmed high expression of B7-H4 in multiple tumor types.[2]

-

Limited Normal Tissue Expression: The low expression of B7-H4 in healthy tissues suggested a lower likelihood of off-tumor toxicity.[2][3]

-

Rapid Internalization: LNCB74 was shown to be rapidly internalized by B7-H4-expressing tumor cells, a critical step for the intracellular delivery of the cytotoxic payload.[2][3]

Mechanism of Action of LNCB74

The proposed mechanism of action for LNCB74 follows the typical pathway for an ADC:

-

Binding: The human IgG1 antibody component of LNCB74 specifically binds to the B7-H4 protein on the surface of tumor cells.[2]

-

Internalization: Following binding, the LNCB74-B7-H4 complex is internalized by the cancer cell.[2][3]

-

Payload Release: Inside the cell, the proprietary linker is cleaved, releasing the cytotoxic payload, monomethyl auristatin E (MMAE).[2]

-

Cytotoxicity: MMAE is a potent microtubule-disrupting agent. By interfering with the microtubule network, MMAE disrupts essential cellular processes, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[2]

-

Bystander Effect: The cell-permeable nature of MMAE allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they have low or no B7-H4 expression. This is known as the bystander effect.[2][3]

The LNCB74 construct also includes a "LALA"-mutant Fc region to reduce uptake and toxicity in immune cells.[2]

Preclinical Efficacy and Clinical Development

Preclinical studies in cell-line derived (CDX) and patient-derived xenograft (PDX) tumor models have demonstrated a rapid and durable anti-tumor response with LNCB74.[2][3] A Phase 1 clinical trial (NCT06774963) is currently underway to evaluate the safety, tolerability, and anti-tumor activity of LNCB74 in patients with advanced solid tumors.[1]

This compound (compound 13da)

For clarity, it is important to also summarize the information on the distinct quinoxaline derivative.

Target and Mechanism:

The precise molecular target of this compound (compound 13da) is not explicitly defined in the provided search results. However, its mechanism of action is described as:

-

Cell Cycle Arrest: It arrests the cell cycle in the S phase.[4]

-

Inhibition of DNA Synthesis: It inhibits the synthesis of DNA.[4]

-

Induction of Apoptosis: It induces mitochondrial apoptosis.[4]

This compound shows lower cytotoxicity on its own but is more potent when mixed with its regioisomer, Antitumor agent-75.[4]

Data Summary

The following tables summarize the available quantitative data for the different "this compound" compounds.

Table 1: In Vitro Cytotoxicity (IC50) of this compound (compound 13da) and its Mixture (mriBIQ 13da/14da)

| Compound/Mixture | Cell Line | IC50 (µM) |

| This compound (compound 13da) | Various Cancer Cells | 56.7 - 86.3[4] |

| mriBIQ 13da/14da | Various Cancer Cells | 2.8 - 34.0[4] |

| mriBIQ 13da/14da | A549 (Lung Cancer) | Selective (Index = 12)[4] |

| mriBIQ 13da/14da | Wi38 (Normal Lung) | Less Sensitive[4] |

Table 2: In Vitro Cytotoxicity (IC50) of Anticancer agent 74

| Cell Line | IC50 (µM) |

| HepG2 (Liver Cancer) | 72.27[5] |

| A549 (Lung Cancer) | 70.79[5] |

| HuCCA-1 (Cholangiocarcinoma) | 70.42[5] |

| MOLT-3 (Leukemia) | 20.71[5] |

Experimental Protocols

Detailed experimental protocols for the target identification and validation of LNCB74 are proprietary and not fully available in the public domain. However, based on standard practices for ADC development, the following methodologies would likely have been employed.

1. Target Identification and Validation Workflow

Caption: A generalized workflow for the identification and validation of a suitable ADC target.

2. Immunohistochemistry (IHC) for B7-H4 Expression

-

Objective: To assess the expression level of B7-H4 protein in tumor tissues compared to a panel of normal tissues.

-

Methodology:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections from various tumors and normal organs are obtained.

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate-based buffer at high temperature.

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Sections are incubated with a primary antibody specific for B7-H4.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A chromogenic substrate (e.g., DAB) is applied, which produces a colored precipitate at the site of the antigen.

-

Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

-

Staining intensity and the percentage of positive cells are scored by a pathologist.

-

3. In Vitro Cytotoxicity Assay

-

Objective: To determine the potency (IC50) of LNCB74 in killing B7-H4-positive cancer cells.

-

Methodology:

-

B7-H4-positive cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of LNCB74, a non-targeting control ADC, and the free MMAE payload.

-

After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo).

-

Absorbance or luminescence is measured, and the data is normalized to untreated control cells.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

-

4. Signaling Pathway of MMAE-Induced Apoptosis

References

An In-depth Technical Guide to Antitumor Agent-74 and its Regioisomer Antitumor Agent-75

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quinoxaline-based antitumor agents, Antitumor agent-74 (also known as compound 13da) and its regioisomer Antitumor agent-75 (compound 14da). Often investigated as a mixture designated mriBIQ 13da/14da, these compounds have demonstrated significant potential as novel anticancer agents. This document details their chemical structures, synthesis, mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it provides detailed experimental protocols for the evaluation of these compounds and visual representations of their proposed signaling pathways and experimental workflows.

Introduction

This compound and Antitumor agent-75 are novel derivatives of 2-(benzimidazol-2-yl)quinoxaline.[1] These compounds belong to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The mixture of these regioisomers, mriBIQ 13da/14da, has shown particularly promising and selective cytotoxic effects against human lung adenocarcinoma cells.[1] This guide aims to consolidate the available technical information on these agents to facilitate further research and development.

Chemical Structure and Synthesis